molecular formula C22H36N2O3S B10918706 N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10918706
M. Wt: 408.6 g/mol
InChI Key: GENOZNITPPIYPA-UHFFFAOYSA-N
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Description

N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound features a pyrrolidine ring linked to a benzene ring through a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group enhances the compound’s binding affinity and specificity .

Properties

Molecular Formula

C22H36N2O3S

Molecular Weight

408.6 g/mol

IUPAC Name

N,N-dihexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H36N2O3S/c1-3-5-7-9-17-23(18-10-8-6-4-2)28(26,27)21-15-13-20(14-16-21)24-19-11-12-22(24)25/h13-16H,3-12,17-19H2,1-2H3

InChI Key

GENOZNITPPIYPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)S(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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